molecular formula C13H14BrNO3 B12830043 (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide

(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide

Cat. No.: B12830043
M. Wt: 312.16 g/mol
InChI Key: SGDZSJUYCLTPRG-NSHDSACASA-N
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Description

(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is a chiral compound characterized by the presence of a bromophenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and (S)-3-hydroxybutyrolactone.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with (S)-3-hydroxybutyrolactone to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a phenyl derivative.

Scientific Research Applications

(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide involves its interaction with specific molecular targets. The bromophenyl group and the tetrahydrofuran ring play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: The enantiomer of the compound, which may have different biological activity.

    3-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide: A similar compound with a chlorine atom instead of bromine.

    3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide: A compound with a butanamide group instead of propanamide.

Uniqueness

(S)-3-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)propanamide is unique due to its specific chiral configuration and the presence of both a bromophenyl group and a tetrahydrofuran ring

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide

InChI

InChI=1S/C13H14BrNO3/c14-10-4-1-9(2-5-10)3-6-12(16)15-11-7-8-18-13(11)17/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1

InChI Key

SGDZSJUYCLTPRG-NSHDSACASA-N

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CCC2=CC=C(C=C2)Br

Canonical SMILES

C1COC(=O)C1NC(=O)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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